D-(-)-Fructose
Overview
Description
D-(-)-Fructose, also known as fruit sugar, is a simple ketonic monosaccharide found in many plants. It is one of the three dietary monosaccharides, along with glucose and galactose, that are absorbed directly into the bloodstream during digestion.
Synthesis Analysis
Fructose is derived from sugar cane, sugar beets, and corn. High-fructose corn syrup is made from corn using enzymes that convert some of its glucose into fructose.Molecular Structure Analysis
The molecular formula for D-(-)-Fructose is C6H12O6. It is structurally different from glucose due to the position of its carbonyl group.Chemical Reactions Analysis
Fructose is involved in various chemical reactions. It is often used in the food industry due to its high relative sweetness. It is also part of the reaction that creates the browning effect when food is cooked with the Maillard reaction.Physical And Chemical Properties Analysis
Fructose is a white, odorless, crystalline solid with a sweet taste. It is highly soluble in water.Scientific Research Applications
Metabolism and Health Effects
Fructose, along with sucrose and high-fructose corn syrup, has been a subject of extensive research concerning their metabolism and potential health effects. A consensus has emerged that there are no significant metabolic or endocrine response differences between high-fructose corn syrup and sucrose related to obesity or other adverse health outcomes. This finding is important given that both sugars contain roughly equal amounts of fructose and glucose (Rippe & Angelopoulos, 2013).
Catalytic Conversion
Fructose is instrumental in the synthesis of valuable chemicals derived from biomass, like 2,5-Diformylfuran and its derivatives. These chemicals have significant applications in medicine and biopolymers. Polyoxometalate, used as a catalyst in the preparation of these derivatives from fructose, is a focus of current research due to its excellent thermal stability and redox ability (Li, 2020).
Glycemic Index of Fructose
Fructose extracted from fruits has been studied for its low glycemic index (GI), which may be advantageous in reducing blood sugar response in food applications. A clinical trial confirmed that native fructose has an extremely low GI, making it a beneficial ingredient for food products aimed at managing blood sugar levels (David et al., 2012).
Enzymatic Conversion
The conversion of cellulose to glucose and then to fructose using enzyme-immobilized nanoparticles offers an alternative green approach for biomass conversion. This method is significant for fructose production as it reduces experimental costs and inhibits unwanted byproducts, elevating reaction efficiency and specificity (Lee et al., 2013).
Novel Synthetic Applications
D-Fructose has been used as a biomass precursor for generating enantiomerically pure chemical entities. The construction of vinyl selenone moieties on the cyclic skeletons of d-fructose has led to highly reactive synthetic intermediates, paving the way for new platforms in synthetic applications of renewable biomass precursors (Bhaumik et al., 2016).
Nutritional Perspectives
Studies on fructose have shown mixed results regarding its relationship with chronic diseases. However, 100% fruit juice, containing naturally occurring sugars including fructose, does not exhibit the adverse effects associated with excess added sugar or fructose intake, highlighting the nutritional value of natural fructose sources (Rampersaud, 2015).
Conversion to Biofuels
Fructose's conversion to biofuels, such as 5-hydroxymethylfurfural (HMF) and levulinic acid, is a key area of research. Different catalytic processes, including Brønsted acid-catalyzed conversions, have been explored to efficiently produce these biofuels from fructose (Yang et al., 2012).
Structural and Molecular Studies
The free molecule structure of fructose has been examined, revealing that it is conformationally locked in a single dominant β-pyranose structure. This discovery contributes to our understanding of fructose's stability and interactions in various biological and chemical processes (Cocinero et al., 2013).
Safety And Hazards
Fructose is generally safe for consumption, but excessive intake may lead to health issues such as obesity and type 2 diabetes.
Future Directions
Research is ongoing into the health effects of fructose and its role in the development of obesity and diabetes. There is also interest in the potential use of fructose in non-caloric sweeteners.
properties
IUPAC Name |
(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-UYFOZJQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25702-76-5 | |
Record name | Polyfructose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25702-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5023081 | |
Record name | D-Fructose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-(-)-Fructose | |
CAS RN |
57-48-7, 30237-26-4 | |
Record name | Fructose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (±)-Fructose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30237-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fructose [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Fructose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030237264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Fructose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FRUCTOSE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02T79V874P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FRUCTOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YSS42VSEV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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